molecular formula C19H13NO B1666303 3-(1-Naphthoyl)indole CAS No. 109555-87-5

3-(1-Naphthoyl)indole

Cat. No. B1666303
M. Wt: 271.3 g/mol
InChI Key: InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
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Description

3-(1-Naphthoyl)indole is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole, which may account for some of the psychoactive effects .


Synthesis Analysis

The synthesis of 3-(1-Naphthoyl)indole involves the reaction of Indole and 1-Naphthoyl chloride . More detailed information about the synthesis process can be found in the paper titled "Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents" .


Molecular Structure Analysis

The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO . The structure of 3-(1-Naphthoyl)indole consists of a naphthoyl group attached to an indole ring .


Chemical Reactions Analysis

3-(1-Naphthoyl)indole has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole . More detailed information about the chemical reactions can be found in the paper titled "GC–MS and GC–IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids" .


Physical And Chemical Properties Analysis

3-(1-Naphthoyl)indole has a melting point of 236℃ and a predicted boiling point of 512.2±23.0 °C . It has a density of 1.267 and is slightly soluble in DMSO and Methanol . It is a solid in form and its color ranges from Pale Orange to Light Pink .

Scientific Research Applications

Monoclonal Antibodies Development

3-(1-Naphthoyl)indole, a raw material for synthetic cannabinoids such as JWH-018 and JWH-073, has been utilized in the development of monoclonal antibodies (MAbs) for detecting its derivatives. Two MAbs, named NT1 and NT2, demonstrated effective recognition of 3-(1-Naphthoyl)indole and its derivatives without reacting with naphtoic acid, 4-methyl-naphtoic acid, and indole. These MAbs could detect 60 to 100 nanomole per liter of various 3-(1-Naphthoyl)indole derivatives, making them useful tools for detection purposes (Nakayama, Kenjyou, & Ito, 2016).

Analytical Studies

Several studies have focused on analyzing the purity and properties of 3-(1-Naphthoyl)indole derivatives. These studies employed techniques like high-performance liquid chromatography, gas chromatography-mass spectrometry (GC-MS), and gas chromatography-infrared (GC-IR) analysis to evaluate the purity, composition, and structural properties of these compounds. These analytical studies are crucial in understanding the physical and chemical characteristics of 3-(1-Naphthoyl)indole derivatives (Ginsburg et al., 2012); (Deruiter et al., 2018); (Thaxton et al., 2015).

Pharmacological Characterization

Research has also been conducted on the pharmacological effects of 3-(1-Naphthoyl)indole derivatives, particularly focusing on their cannabinoid receptor agonist properties. Studies have examined how these compounds interact with cannabinoid receptors and their potential as therapeutic agents. This research is integral in understanding the biological and pharmacological implications of these compounds (Pertwee et al., 1995).

Synthetic and Medicinal Chemistry

3-(1-Naphthoyl)indole has been utilized in synthetic chemistry to create a variety of novel compounds. These developments include the synthesis of cannabimimetic indoles, pyrroles, and indenes, which have been employed in medicinal chemistry research to explore new therapeutic potentials. This research highlights the versatility of 3-(1-Naphthoyl)indole in synthetic chemistry and its applications in developing new pharmacological agents (Huffman, 1999).

Safety And Hazards

The safety data sheet for 3-(1-Naphthoyl)indole advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1H-indol-3-yl(naphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQGVQLBPQVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438655
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthoyl)indole

CAS RN

109555-87-5
Record name 3-Naphthoylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NAPHTHOYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled solution of indole (5.85 g, 50 mmol) in ether (50 ml) under nitrogen was added slowly a solution of methylmagnesium bromide (3M) in ether (17.5 ml). After addition, the reaction mixture was warmed up to room temperature and stirred for 2 h at room temperature. Then the mixture was cooled down again to 0° C., and to it was added slowly with stirring a solution of 1-naphthoylchloride (9.5 g, 50 mmol) in ether (50 ml). The resulting mixture was warmed up to room temperature and stirred for 2 h at room temperature followed by slow addition of saturated ammonium chloride solution (375 ml). The mixture was then stirred overnight at room temperature. A white solid was formed, filtered, washed by ether and dried under high vacuum to give 3-(1-naphthoyl)-1H-Indole 1 (12.3 g, 91%).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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